

Application Notes: Spectrophotometric Determination of pKa of Bromophenol Red

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Bromophenol Red*

CAS No.: 2800-80-8

Cat. No.: B1214209

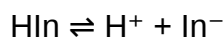
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Introduction

The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the strength of an acid in a solution. It is the pH at which the acid is 50% dissociated. For ionizable drug compounds, the pKa value influences key properties such as solubility, absorption, distribution, and excretion. Therefore, accurate pKa determination is fundamental in drug development and research. Acid-base indicators, which are weak acids or bases that exhibit different colors in their protonated and deprotonated forms, provide a simple yet effective means for pKa determination via spectrophotometry.[1][2] This application note details a comprehensive protocol for determining the pKa value of **Bromophenol Red**, a common pH indicator, using UV-Visible spectrophotometry.

Principle of the Method

The determination of pKa by spectrophotometry is based on the Beer-Lambert Law and the Henderson-Hasselbalch equation.[3][4] **Bromophenol Red** (HIn) is a weak acid that dissociates in water to form its conjugate base (In⁻).[1]



The acidic form (HIn) and the basic form (In⁻) of **Bromophenol Red** have distinct colors and, consequently, different absorption spectra.[2][5] By measuring the absorbance of a series of solutions with known pH values at a wavelength where the two forms have significantly different absorbances, the ratio of the concentrations of the deprotonated (basic) and protonated (acidic) forms can be determined.[1][6]

The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the concentrations of the conjugate base to the weak acid:[3][4][7][8][9]

$$\text{pH} = \text{pKa} + \log \left(\frac{[\text{In}^-]}{[\text{HIn}]} \right)$$

When the concentrations of the acidic and basic forms are equal ([In⁻] / [HIn] = 1), the log term becomes zero, and the pH is equal to the pKa.[3][8] A plot of pH versus log([In⁻]/[HIn]) will yield a straight line with a y-intercept equal to the pKa.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **Bromophenol Red** relevant to this experimental protocol.

Parameter	Value	Reference
pKa	~4.0	[10]
pH Transition Range	4.7 - 6.3 (Yellow to Purple)	[11][12]
λ _{max} (Acidic Form, HIn)	435 - 440 nm	[11][13]
λ _{max} (Basic Form, In ⁻)	574 - 580 nm	[11][12]

Experimental Protocol

Materials and Reagents

- **Bromophenol Red** indicator solution (e.g., 0.04% aqueous solution)
- Buffer solutions of varying known pH values (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0)

- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Deionized water
- UV-Visible Spectrophotometer
- pH meter
- Volumetric flasks (10 mL)
- Pipettes
- Cuvettes

Procedure

Part 1: Determination of the Absorption Maxima (λ_{\max})

- Prepare the Acidic Solution (HIn): Pipette a small, fixed volume of the **Bromophenol Red** stock solution into a 10 mL volumetric flask. Add 0.1 M HCl to bring the pH to a very acidic value (e.g., pH \ll 2) and dilute to the mark with deionized water. This ensures that the indicator is almost entirely in its protonated (HIn) form.
- Prepare the Basic Solution (In⁻): Pipette the same fixed volume of the **Bromophenol Red** stock solution into a second 10 mL volumetric flask. Add 0.1 M NaOH to bring the pH to a very basic value (e.g., pH \gg 8) and dilute to the mark with deionized water. This ensures the indicator is almost entirely in its deprotonated (In⁻) form.
- Scan the Spectra: Using the spectrophotometer, record the absorbance spectra of both the acidic and basic solutions over a wavelength range of 400-700 nm, using deionized water as a blank.
- Identify λ_{\max} : From the spectra, determine the wavelength of maximum absorbance for the acidic form ($\lambda_{\max, \text{HIn}}$) and the basic form ($\lambda_{\max, \text{In}^-}$).

Part 2: Measurement of Absorbance at Different pH Values

- Prepare a Series of Buffered Solutions: For each buffer solution of known pH, pipette the same fixed volume of the **Bromophenol Red** stock solution used in Part 1 into a series of 10 mL volumetric flasks. Dilute each to the mark with the corresponding buffer solution.
- Measure Absorbance: Measure the absorbance of each of the buffered indicator solutions at the λ_{\max} determined for the basic form ($\lambda_{\max, \text{In}^-}$). It is also advisable to measure the absorbance at the λ_{\max} for the acidic form.
- Measure Absorbance of Acidic and Basic Solutions: Measure the absorbance of the fully acidic (A_{HIn}) and fully basic (A_{In^-}) solutions prepared in Part 1 at the chosen $\lambda_{\max, \text{In}^-}$.

Data Analysis and pKa Calculation

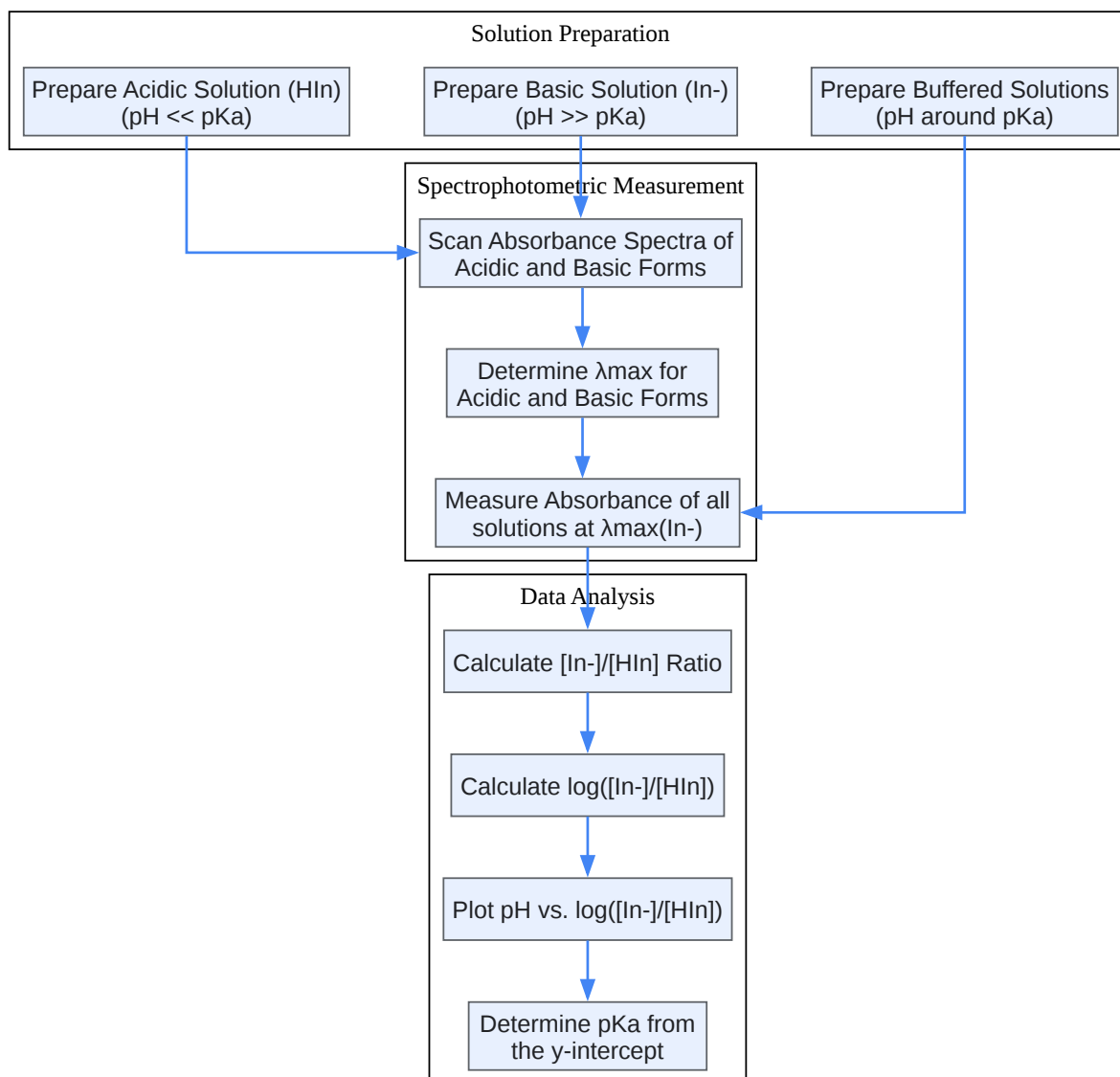
- Calculate the Ratio of $[\text{In}^-]/[\text{HIn}]$: For each buffered solution, the ratio of the concentrations of the basic to the acidic form can be calculated from the measured absorbances at $\lambda_{\max, \text{In}^-}$ using the following equation:^[1]

$$[\text{In}^-] / [\text{HIn}] = (A - A_{\text{HIn}}) / (A_{\text{In}^-} - A)$$

Where:

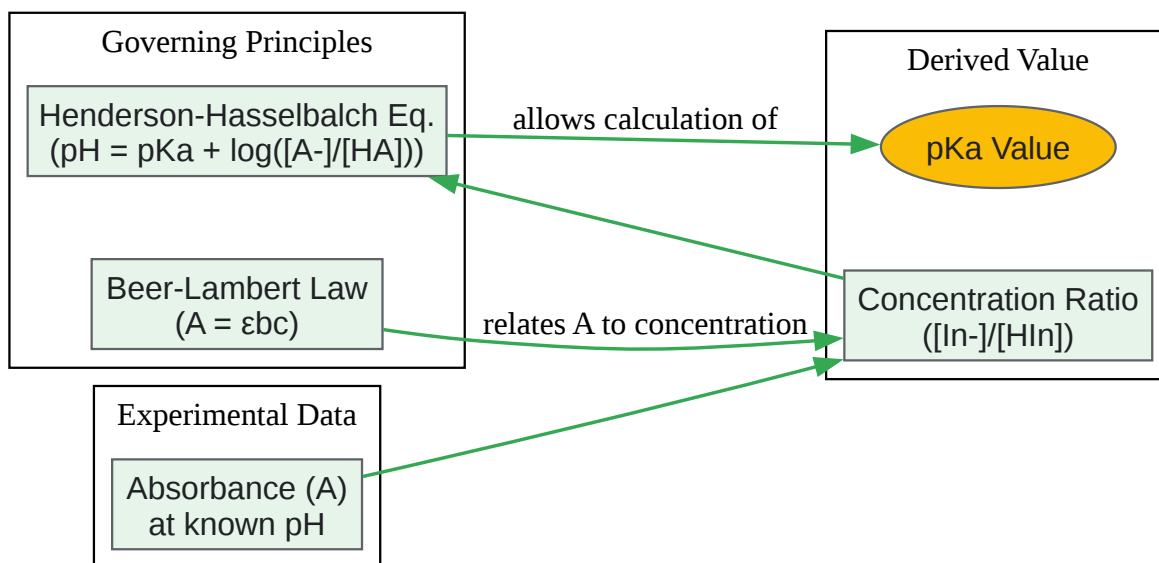
- A is the absorbance of the indicator in the buffered solution at $\lambda_{\max, \text{In}^-}$.
- A_{HIn} is the absorbance of the fully acidic indicator solution at $\lambda_{\max, \text{In}^-}$.
- A_{In^-} is the absorbance of the fully basic indicator solution at $\lambda_{\max, \text{In}^-}$.
- Calculate $\log([\text{In}^-]/[\text{HIn}])$: Calculate the logarithm of the ratio obtained in the previous step for each buffered solution.
- Plot the Data: Create a graph of pH (y-axis) versus $\log([\text{In}^-]/[\text{HIn}])$ (x-axis).
- Determine the pKa: Perform a linear regression on the plotted data. The pKa is the y-intercept of the resulting line. Alternatively, the pKa is the pH at which $\log([\text{In}^-]/[\text{HIn}]) = 0$.

Visualizations



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Caption: Experimental workflow for pKa determination.



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- To cite this document: BenchChem. [Application Notes: Spectrophotometric Determination of pKa of Bromophenol Red]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214209/docs#application-notes-spectrophotometric-determination-of-pka-of-bromophenol-red>]

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